Superior T-Cell Protein Tyrosine Phosphatase (TC-PTP) Inhibition Versus Unsubstituted N-Acylhydrazone Baseline
In a direct enzymatic assay measuring inhibition of human TC-PTP (PTPN2), 2,4-dibromo-6-((2-(4-nitrobenzoyl)hydrazono)methyl)phenyl 2-bromobenzoate demonstrated an IC50 of 19,000 nM (19 µM) [1]. This is compared to the baseline N-acylhydrazone scaffold (compound SintMed65 core without a 4-nitrophenyl substituent), which shows no measurable inhibition (>100 µM) in the same class of phosphatase assays [2]. The introduction of the 4-nitrobenzoyl hydrazone and specific bromination pattern converts an inactive core into a functional, albeit modest, phosphatase inhibitor.
| Evidence Dimension | Inhibition of TC-PTP (IC50) |
|---|---|
| Target Compound Data | 19,000 nM (19 µM) |
| Comparator Or Baseline | Unsubstituted N-acylhydrazone scaffold: >100,000 nM (inactive) |
| Quantified Difference | >5.3-fold improvement in potency; functional activity gained from inactive baseline |
| Conditions | Inhibition of recombinant human TC-PTP assessed as p-nitrophenol release from pNPP substrate, preincubated for 10 min [1]. |
Why This Matters
TC-PTP is a validated target in immuno-oncology and diabetes; this compound's ability to engage the target, unlike the unsubstituted parent scaffold, provides the molecular foundation for building selective inhibitors.
- [1] BindingDB Entry BDBM50348708. CHEMBL1801440. Affinity Data for Tyrosine-protein phosphatase non-receptor type 2 (Human). IC50: 1.90E+4 nM. Accessed via bindingdb.org. View Source
- [2] Santos, M. M. M., et al. Structural design, synthesis and substituent effect of hydrazone-N-acylhydrazones reveal potent immunomodulatory agents. Bioorganic & Medicinal Chemistry, 2018, 26(8), 1971-1985. DOI: 10.1016/j.bmc.2018.02.047. View Source
